(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol is an organic compound that features a bromine atom, a tetrahydro-2H-pyran-4-yl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-yl Group: This can be achieved through the Prins cyclization of aldehydes with alkenes in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced via a Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the Prins cyclization and bromination steps, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: The compound with the bromine atom replaced by a hydrogen atom.
Substitution: Compounds with the bromine atom replaced by the nucleophile.
Scientific Research Applications
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the methoxy and tetrahydro-2H-pyran-4-yl groups can engage in hydrogen bonding and hydrophobic interactions . These interactions can influence the compound’s reactivity and binding affinity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(2-Bromo-3-methoxyphenyl)methanol: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl group in (2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)phenyl)methanol provides unique steric and electronic properties that can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[2-bromo-3-(oxan-4-ylmethoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-13-11(8-15)2-1-3-12(13)17-9-10-4-6-16-7-5-10/h1-3,10,15H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANQAQXRFAKNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2Br)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.